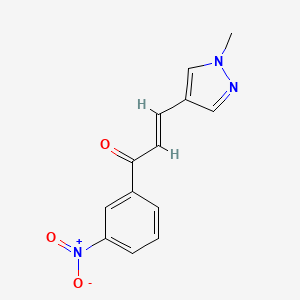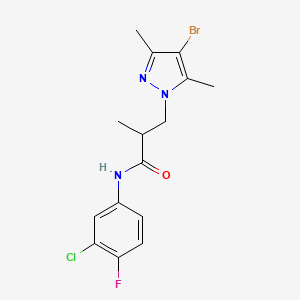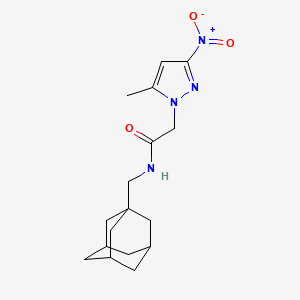
(2E)-3-(1-methyl-1H-pyrazol-4-yl)-1-(3-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and an α,β-unsaturated carbonyl system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-methyl-1H-pyrazole-4-carbaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the α,β-unsaturated carbonyl system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Substituted chalcones with various functional groups.
Scientific Research Applications
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-2-PROPEN-1-ONE
- (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NITROPHENYL)-2-PROPEN-1-ONE
- (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C13H11N3O3 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)-1-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H11N3O3/c1-15-9-10(8-14-15)5-6-13(17)11-3-2-4-12(7-11)16(18)19/h2-9H,1H3/b6-5+ |
InChI Key |
PZSBTNXZZBSWSZ-AATRIKPKSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl ({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetate](/img/structure/B10946952.png)
![2-(4-nitrophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10946960.png)

methanone](/img/structure/B10946973.png)
methanone](/img/structure/B10946976.png)
![2-{[3-cyano-6-(heptafluoropropyl)-4-methylpyridin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10946979.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10946981.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946982.png)
![2-chloro-N-({3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B10946985.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(phenylsulfonyl)propanamide](/img/structure/B10946989.png)

![N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide](/img/structure/B10946994.png)
![4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10946998.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B10947006.png)
